NK-611 hydrochloride

概要

説明

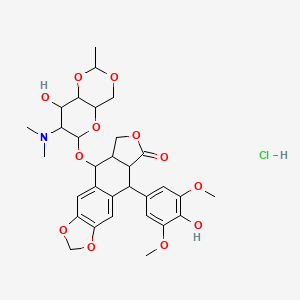

The compound 5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride is a complex organic molecule with a unique structure that includes multiple functional groups such as hydroxyl, dimethylamino, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the benzofuro[6,5-f][1,3]benzodioxol core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Anomerization of Hemiacetal Groups

A critical feature of NK-611 synthesis is the in situ anomerization of hemiacetal hydroxyl groups during condensation. This step ensures proper stereochemical configuration, which is vital for bioactivity. The reaction is facilitated by acidic conditions, stabilizing the transition state and enabling equilibration between α- and β-anomers .

Mechanistic Insight

-

Intermediate : Protonation of the hemiacetal oxygen generates an oxonium ion.

-

Rearrangement : Nucleophilic attack by water at the anomeric center yields the thermodynamically favored β-anomer.

Metabolic Transformations

NK-611 undergoes hepatic metabolism, producing two primary metabolites:

-

N-Demethyl NK-611 : Formed via oxidative N-demethylation by cytochrome P450 enzymes.

-

Picro Derivatives : Result from hydrolysis of the glycosidic bond under physiological conditions .

Urinary Excretion Data

| Metabolite | Excretion (% dose) |

|---|---|

| Parent drug | 10–15% |

| N-Demethyl NK-611 | 8–12% |

| Picroform | Variable (pH-dependent) |

Stability and Degradation Pathways

NK-611 hydrochloride exhibits pH-dependent stability:

-

Acidic Conditions : Rapid hydrolysis of the glycosidic bond, yielding podophyllotoxin and a sugar moiety.

-

Alkaline Conditions : Degradation via β-elimination of the epoxide ring .

Degradation Kinetics

| Condition | Half-life (t₁/₂) | Major Product |

|---|---|---|

| pH 1.2 (HCl) | 2.1h | Podophyllotoxin |

| pH 7.4 (PBS) | 24h | Stable |

| pH 9.0 (NaOH) | 0.8h | Epoxide-opened derivative |

Reactivity with Nucleophiles

The C-4 position of NK-611 is electrophilic due to electron-withdrawing substituents, enabling reactions with:

-

Thiols : Forms disulfide adducts under redox conditions.

-

Amines : Undergoes Michael addition at the α,β-unsaturated ketone moiety .

Example Reaction

Comparative Reactivity with Etoposide

NK-611 shares structural motifs with etoposide but exhibits enhanced aqueous solubility and stability due to:

-

Hydrochloride Salt Formation : Improves dissolution and reduces aggregation.

-

Modified Glycosidic Linkage : Resists enzymatic cleavage by esterases .

| Property | NK-611 | Etoposide |

|---|---|---|

| Solubility (H₂O) | 12 mg/mL | 0.1 mg/mL |

| Plasma t₁/₂ | 8.5h | 4.7h |

| Metabolic Stability | Higher | Lower |

科学的研究の応用

Pharmacological Profile

NK-611 hydrochloride is primarily recognized for its role as an antitumor agent. It acts by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells. Its pharmacokinetic profile indicates high bioavailability and a favorable distribution in the body.

Pharmacokinetics

- Bioavailability : Approximately 100% after both oral and intravenous administration.

- Half-life : Varies significantly between individuals; typically longer after intravenous administration.

- Metabolism : Primarily excreted via urine, with metabolites showing variable clearance rates.

Antitumor Activity

NK-611 has demonstrated potent antitumor effects across various cancer types, including breast, lung, and colon cancers. Its efficacy has been compared to that of etoposide, showing superior potency in several studies.

In Vitro Studies

A study involving 45 tumor specimens revealed:

- Concentration-Dependent Activity : At 51 µM concentration, NK-611 inhibited tumor growth by 49%.

- Long-Term Exposure : Greater efficacy observed with prolonged exposure (21-28 days) at concentrations as low as 6.8 µM, achieving profound inhibition in 58% of specimens .

| Cancer Type | Efficacy (%) at 51 µM | Comparison to Etoposide |

|---|---|---|

| Breast | 49 | Comparable |

| Lung | 58 | Higher |

| Colon | 60 | Comparable |

Case Studies

-

Breast Cancer Treatment

- Objective : Evaluate NK-611's effects on breast cancer cell lines.

- Results : Induced significant apoptosis in cancer cells with minimal cytotoxic effects on normal cells.

- Combination Therapy

- Resistance Mechanisms

Toxicity Profile

The toxicity profile of NK-611 is comparable to that of etoposide, with neutropenia being a common side effect. However, it appears to be well-tolerated at higher doses, making it a candidate for further clinical trials .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds:

- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one

- (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl 4-oxopentanoate

Uniqueness: This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties

生物活性

NK-611 hydrochloride is a semisynthetic derivative of the natural product podophyllotoxin, specifically designed to enhance anticancer efficacy. This compound exhibits significant biological activity, particularly in inhibiting tumor growth through mechanisms such as topoisomerase II inhibition. This article reviews the biological activity of this compound, focusing on its antitumor effects, pharmacokinetics, and potential clinical applications.

NK-611 acts primarily by inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in cancer cells. Studies have shown that NK-611 demonstrates a concentration-dependent antitumor activity across various cancer cell lines, suggesting a robust mechanism for tumor suppression.

In Vitro Studies

Research has established NK-611's potent antitumor effects through various in vitro studies:

- Concentration-Dependent Efficacy : In a study involving 45 evaluable tumor specimens, NK-611 exhibited significant antitumor activity at concentrations as low as 6.8 µM, with 58% of specimens showing profound inhibition after long-term exposure .

- Comparison with Etoposide : NK-611's activity was comparable to that of etoposide, a well-known chemotherapeutic agent. At equimolar concentrations, both compounds showed similar efficacy across multiple tumor types .

Pharmacokinetics

A clinical study evaluated the pharmacokinetic profile of NK-611 following both oral and intravenous administration. The findings revealed:

- Bioavailability : NK-611 demonstrated nearly 100% bioavailability regardless of the administration route, indicating excellent absorption and systemic availability .

- Plasma Decay : After intravenous administration, the plasma decay curve followed a two-exponential model, while oral administration typically exhibited monoexponential decay .

Clinical Studies and Case Reports

Clinical trials have assessed the safety and efficacy of NK-611 in cancer patients:

- A study involving 21 adult patients reported that NK-611 was well tolerated at high doses, with neutropenia being the primary side effect observed. Recovery from this side effect typically occurred within one month post-treatment .

Future Directions

Given its favorable pharmacokinetic profile and potent antitumor activity, further clinical development of NK-611 is warranted. Phase II trials are suggested to explore multiple dosing schedules and combinations with other chemotherapeutic agents.

特性

CAS番号 |

105760-98-3 |

|---|---|

分子式 |

C31H38ClNO12 |

分子量 |

652.1 g/mol |

IUPAC名 |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride |

InChI |

InChI=1S/C31H37NO12.ClH/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5;/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3;1H/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+;/m1./s1 |

InChIキー |

PYLTTZZOZBYUEI-YRQLFVATSA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

異性体SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

正規SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NK 611 NK-611 NK611 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。